Sub-Nanomolar Degradation Potency vs. First-Generation PROTAC Degrader
PROTAC CYP1B1 degrader-2 (PV2) demonstrates a DC50 of 1.0 nM for CYP1B1 degradation in A549/Taxol cells at 24 hours, representing a ~95-fold improvement in potency over the first-generation PROTAC CYP1B1 degrader-1 (Compound 6C), which exhibits an IC50 of 95.1 nM for CYP1B1 inhibition [1].
| Evidence Dimension | Degradation/Inhibition potency |
|---|---|
| Target Compound Data | DC50 = 1.0 nM |
| Comparator Or Baseline | PROTAC CYP1B1 degrader-1 (Compound 6C) IC50 = 95.1 nM |
| Quantified Difference | ~95-fold more potent |
| Conditions | A549/Taxol cells, 24 h treatment |
Why This Matters
The >95-fold potency advantage translates to effective CYP1B1 degradation at substantially lower compound concentrations, reducing potential off-target effects and enabling more precise target modulation in cellular assays.
- [1] Yao X, Mao J, Zhang H, Xiao Y, Wang Y, Liu H. Development of novel N-aryl-2,4-bithiazole-2-amine-based CYP1B1 degraders for reversing drug resistance. Eur J Med Chem. 2024 Jun 5;272:116488. View Source
